REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].Cl.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20]Cl)[CH3:17]>CO>[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][O:12][C:9]1[CH:10]=[CH:11][C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:7][CH:8]=1)[CH3:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCl)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in water (50mL)
|
Type
|
WASH
|
Details
|
Wash with 2×100 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
This residue is dissolved in ethanol
|
Type
|
ADDITION
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Details
|
37% hydrochloric acid is added until pH=1.0
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
affords crystals which
|
Type
|
CUSTOM
|
Details
|
are recrystallized from isopropanol/ethanol (ca. 4+1)
|
Type
|
CUSTOM
|
Details
|
Drying at 80° C. for 5 hr at 1.0 mm
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCOC1=CC=C(C=C1)N1C=NC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |